molecular formula C9H6ClFO3 B13533727 3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid

3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13533727
M. Wt: 216.59 g/mol
InChI Key: GHHIXNQUAQQZHB-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid is an organic compound that features a chlorinated and fluorinated phenyl ring attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 5-chloro-2-fluorobenzene with a suitable acylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid: shares similarities with other halogenated phenyl derivatives such as 3-(5-Chloro-2-bromophenyl)-2-oxopropanoic acid and 3-(5-Chloro-2-iodophenyl)-2-oxopropanoic acid.

    Unique Features: The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.

Uniqueness

  • The combination of chlorine and fluorine atoms on the phenyl ring makes this compound distinct from other similar compounds. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6ClFO3

Molecular Weight

216.59 g/mol

IUPAC Name

3-(5-chloro-2-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6ClFO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

GHHIXNQUAQQZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)C(=O)O)F

Origin of Product

United States

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